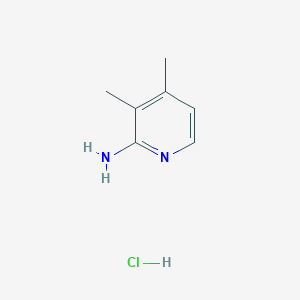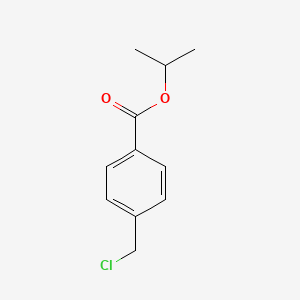
Propan-2-yl 4-(chloromethyl)benzoate
Übersicht
Beschreibung
Propan-2-yl 4-(chloromethyl)benzoate, also known as isopropyl 4-(chloromethyl)benzoate, is an organic compound with the molecular formula C11H13ClO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with isopropanol, and the benzene ring is substituted with a chloromethyl group. This compound is used in various chemical reactions and has applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propan-2-yl 4-(chloromethyl)benzoate can be synthesized through the esterification of 4-(chloromethyl)benzoic acid with isopropanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl 4-(chloromethyl)benzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(chloromethyl)benzoic acid and isopropanol.
Oxidation: The chloromethyl group can be oxidized to form the corresponding carboxylic acid derivative.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or mixed solvent systems.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic media.
Major Products Formed
Nucleophilic substitution: Substituted benzoates with various functional groups depending on the nucleophile used.
Hydrolysis: 4-(chloromethyl)benzoic acid and isopropanol.
Oxidation: 4-(carboxymethyl)benzoic acid.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl 4-(chloromethyl)benzoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicine: Potential use in the development of prodrugs, where the ester linkage can be hydrolyzed in vivo to release the active drug.
Wirkmechanismus
The mechanism of action of propan-2-yl 4-(chloromethyl)benzoate depends on the specific chemical reactions it undergoes. For example:
Nucleophilic substitution: The chloromethyl group acts as an electrophile, attracting nucleophiles to form new carbon-nucleophile bonds.
Hydrolysis: The ester bond is cleaved by water or hydroxide ions, resulting in the formation of the corresponding acid and alcohol.
Vergleich Mit ähnlichen Verbindungen
Propan-2-yl 4-(chloromethyl)benzoate can be compared with other similar compounds, such as:
Methyl 4-(chloromethyl)benzoate: Similar structure but with a methyl ester instead of an isopropyl ester. It may have different reactivity and solubility properties.
Ethyl 4-(chloromethyl)benzoate: Similar structure but with an ethyl ester. It may exhibit different physical and chemical properties.
Propan-2-yl 4-(bromomethyl)benzoate: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Conclusion
This compound is a versatile compound with various applications in chemistry, biology, medicine, and industry. Its unique structure allows it to undergo a range of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules. Understanding its preparation methods, chemical reactivity, and mechanism of action can help researchers and industrial chemists utilize this compound effectively in their work.
Eigenschaften
IUPAC Name |
propan-2-yl 4-(chloromethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-8(2)14-11(13)10-5-3-9(7-12)4-6-10/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGIOTOSMYVEKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
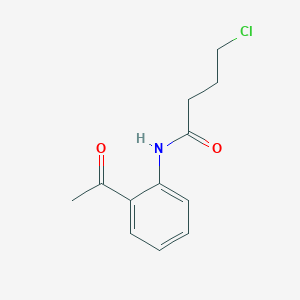
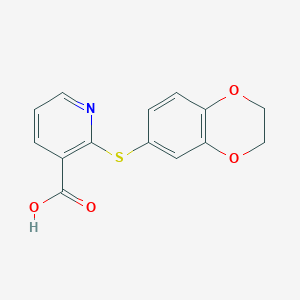
![3-[5-fluoro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic Acid](/img/structure/B3388328.png)
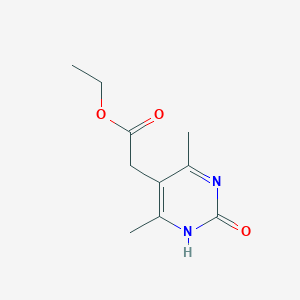
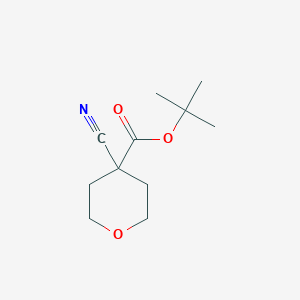
![2,5-dimethyl-1-[(4-sulfamoylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B3388340.png)
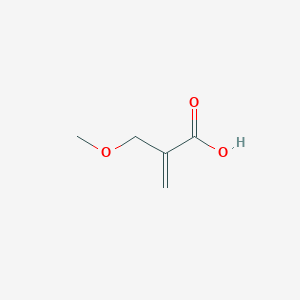
![3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]propanoic Acid](/img/structure/B3388359.png)
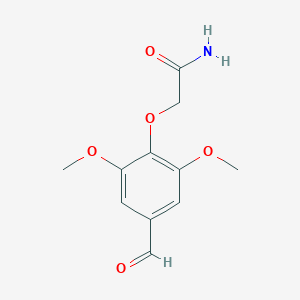
![6-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3388366.png)
![3-[2-Oxo-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]propanoic acid](/img/structure/B3388377.png)
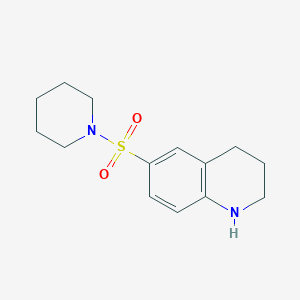
![2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]sulfanyl}benzoic acid](/img/structure/B3388387.png)
